molecular formula C13H11Cl2NO2 B13504055 rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13504055
M. Wt: 284.13 g/mol
InChI Key: QUGMMFYCLGONIK-PTZCXBDSSA-N
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Description

rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique cyclopenta[c]quinoline structure, which includes two chlorine atoms at the 6 and 9 positions and a carboxylic acid group at the 4 position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
  • rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Uniqueness

rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific substitution pattern with chlorine atoms at the 6 and 9 positions. This substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

(3aS,4R,9bR)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H11Cl2NO2/c14-8-4-5-9(15)12-10(8)6-2-1-3-7(6)11(16-12)13(17)18/h1-2,4-7,11,16H,3H2,(H,17,18)/t6-,7+,11-/m1/s1

InChI Key

QUGMMFYCLGONIK-PTZCXBDSSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C(C=CC(=C23)Cl)Cl)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)Cl)C(=O)O

Origin of Product

United States

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